SCH900776

描述

Checkpoint kinase 1 (Chk1) regulates S and G2-M phase cell cycle checkpoints in response to DNA damage. SCH 900776 is a functionally selective inhibitor of Chk1 (Kd = 2 nM; IC50 = 3 nM). In comparison, 18-fold and 500-fold higher concentrations of this compound are required to inhibit CDK2 and Chk2.1 At 5-50 mg/kg, SCH 900776 dose-dependently interacts synergistically with DNA antimetabolite agents in vitro and in vivo to selectively induce double-strand DNA breaks and cell death in tumor cells.

SCH900776, also known as MK-8776. is an agent targeting cell cycle checkpoint kinase 1 (Chk1) with potential radiosensitization and chemosensitization activities. Chk1 inhibitor SCH 900776 specifically binds to and inhibits Chk1, which may result in tumor cells bypassing Chk1-dependent cell cycle arrest in the S and G2/M phases to undergo DNA repair prior to entry into mitosis; tumor cells may thus be sensitized to the DNA-damaging effects of ionizing radiation and alkylating chemotherapeutic agents.

科学研究应用

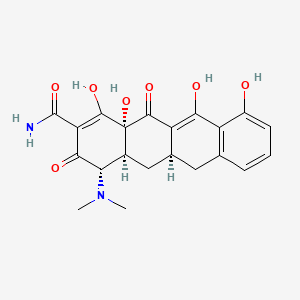

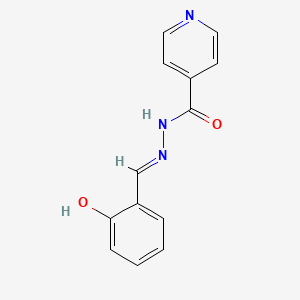

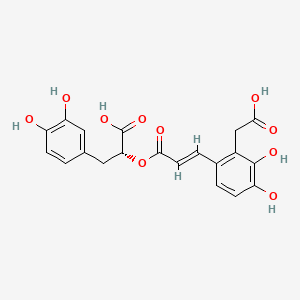

核苷类似物在TP53突变的B淋巴细胞中的增效活性: 已发现SCH900776能显著增强核苷类似物在TP53突变的B淋巴细胞中的活性 {svg_1}. 在p53功能正常的NALM-6细胞中,this compound与核苷类似物一起使用可增强向Chk1的信号传导(pSer317/pSer345),有效阻断Chk1激活(Ser296自磷酸化),增加复制压力(p53和γ-H2AX积累)并暂时增强凋亡 {svg_2}.

与DNA损伤剂和抗代谢物的联合应用

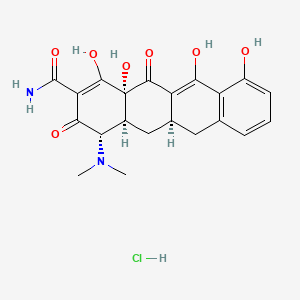

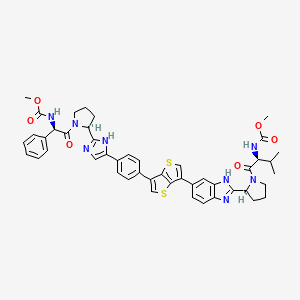

This compound是一种新型且更具选择性的Chk1抑制剂,可有效抑制Chk1并消除SN38诱导的细胞周期阻滞 {svg_3}. 与UCN-01类似,消除SN38诱导的阻滞可提高细胞死亡率,但不会增加总体细胞死亡率 {svg_4}.

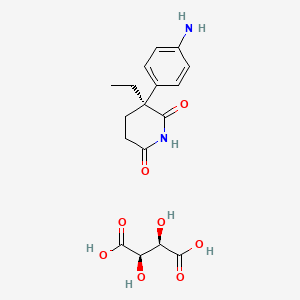

增强MLN4924引起的细胞毒性和DNA损伤This compound单独使用表现出极小的细胞毒性,并且不会对PC细胞造成DNA损伤。 但在联合治疗中,this compound增强了MLN4924引起的细胞毒性和DNA损伤,可能是通过消除G2/M阻滞并促进DNA再复制来实现的 {svg_5}.

作用机制

Target of Action

SCH900776, also known as MK-8776, is a potent and selective inhibitor of checkpoint kinase 1 (Chk1) . Chk1 is an essential serine/threonine kinase that responds to DNA damage and stalled DNA replication . It plays a crucial role in maintaining replication fork viability during exposure to DNA antimetabolites .

Mode of Action

This compound interacts with Chk1, effectively blocking its activation . The compound potently inhibits Chk1 and abrogates cell-cycle arrest induced by DNA-damaging agents .

Biochemical Pathways

The action of this compound is closely tied to the ATR/CHK1 pathway, which is activated in response to replicative stress . This pathway involves the activation of DNA repair checkpoint proteins (ATR, CHK1), which prevent further DNA damage . This compound inhibits Chk1, thereby disrupting this pathway and leading to an increase in DNA damage .

Result of Action

The inhibition of Chk1 by this compound leads to enhanced and sustained replication stress, resulting in significant potentiation of apoptosis in certain cell lines . In combination with certain DNA-damaging agents, this compound can cause higher accumulation of DNA damage in tumor cells and subsequent enhanced cell death .

Action Environment

The efficacy of this compound can vary depending on the endogenous level of Chk1 in different tumor types . Some tumors may be very sensitive to the combination of this compound and other agents like hydroxyurea . The timing of this compound administration may also influence its effectiveness, with delayed administration potentially being more effective than concurrent treatment .

生化分析

Biochemical Properties

SCH900776 plays a crucial role in biochemical reactions by inhibiting Chk1, a serine/threonine kinase involved in the DNA damage response and cell cycle regulation. This compound exhibits high selectivity for Chk1 with an IC50 of 3 nM, showing 50- and 500-fold selectivity over CDK2 and Chk2, respectively . This compound interacts with Chk1 by binding to its kinase domain, thereby preventing the phosphorylation of downstream targets involved in cell cycle arrest and DNA repair . Additionally, this compound has been shown to sensitize cancer cells to DNA-damaging agents by abrogating cell cycle checkpoints, leading to increased cell death .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In human colon cancer cells, this compound enhances sensitivity to platinum-based chemotherapeutic drugs, such as cisplatin and LA-12, by increasing G1/S phase-related apoptosis, stimulating mitotic slippage, and inducing senescence . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of Chk1, leading to the accumulation of DNA damage and subsequent cell death . In pancreatic cancer cells, this compound enhances the cytotoxicity of MLN4924 by abrogating G2/M arrest and promoting DNA re-replication .

Molecular Mechanism

The molecular mechanism of this compound involves its potent inhibition of Chk1, which plays a critical role in the DNA damage response and cell cycle regulation. By binding to the kinase domain of Chk1, this compound prevents the phosphorylation of downstream targets, such as Cdc25A and Wee1, which are involved in cell cycle arrest and DNA repair . This inhibition leads to the abrogation of cell cycle checkpoints, resulting in the accumulation of DNA damage and increased cell death . Additionally, this compound has been shown to sensitize cancer cells to DNA antimetabolite agents, such as hydroxyurea and gemcitabine, by inducing double-strand DNA breaks and promoting cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability and efficacy in enhancing the cytotoxicity of DNA-damaging agents in both in vitro and in vivo studies . For example, in acute leukemia cell lines, this compound abrogates cytarabine-induced S-phase arrest and enhances cytarabine cytotoxicity . The compound does not accumulate at any dose level, and its effects on DNA damage and cell death are consistent over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In BALB/c mice bearing A2780 xenografts, this compound induced a dose-dependent loss of DNA replication capability and enhanced apoptosis following hydroxyurea exposure . The compound has been shown to enhance the antitumor activity of MLN4924 in pancreatic cancer models, with minimal cytotoxicity observed at lower doses . Higher doses of this compound may lead to toxic or adverse effects, such as corrected QT interval prolongation and grade 3 palmar-plantar erythrodysesthesia .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound has been shown to resist metabolic oxidative dealkylation, providing greater robustness and stability . This compound sensitizes tumor cells to DNA antimetabolite agents by inducing DNA damage and promoting cell death . The compound’s metabolic pathways also involve the inhibition of Chk1, leading to the accumulation of DNA damage and subsequent cell death .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound has been shown to enhance the cytotoxicity of DNA-damaging agents by abrogating cell cycle checkpoints and promoting DNA damage . In pancreatic cancer cells, this compound enhances the cytotoxicity of MLN4924 by promoting DNA re-replication and abrogating G2/M arrest . The compound’s distribution within cells and tissues is influenced by its interactions with Chk1 and other biomolecules involved in the DNA damage response .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound targets the kinase domain of Chk1, which is localized in the nucleus and cytoplasm . By inhibiting Chk1, this compound prevents the phosphorylation of downstream targets involved in cell cycle arrest and DNA repair, leading to the accumulation of DNA damage and increased cell death . The compound’s subcellular localization is influenced by its interactions with Chk1 and other biomolecules involved in the DNA damage response .

属性

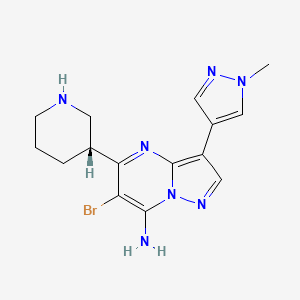

IUPAC Name |

6-bromo-3-(1-methylpyrazol-4-yl)-5-[(3R)-piperidin-3-yl]pyrazolo[1,5-a]pyrimidin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BrN7/c1-22-8-10(6-19-22)11-7-20-23-14(17)12(16)13(21-15(11)23)9-3-2-4-18-5-9/h6-9,18H,2-5,17H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMIZZEXBPRLVIV-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=C3N=C(C(=C(N3N=C2)N)Br)C4CCCNC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C=N1)C2=C3N=C(C(=C(N3N=C2)N)Br)[C@@H]4CCCNC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BrN7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00237551 | |

| Record name | SCH-900776 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00237551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

891494-63-6 | |

| Record name | SCH-900776 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0891494636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-8776 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11899 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SCH-900776 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00237551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MK-8776 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2ZSF0992C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[a]phenazin-5-ol](/img/structure/B610665.png)

![N-[2-(Acetylthio)benzoyl]-beta-alaninamide](/img/structure/B610676.png)